molecular formula C7H5FN2O B14511027 1-Propargyl-5-fluoropyrimidin-2-one CAS No. 63331-27-1

1-Propargyl-5-fluoropyrimidin-2-one

Katalognummer: B14511027
CAS-Nummer: 63331-27-1
Molekulargewicht: 152.13 g/mol
InChI-Schlüssel: IRSCIZCDJDSMAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propargyl-5-fluoropyrimidin-2-one is a fluorinated pyrimidine derivative known for its significant biological activity. This compound has been studied for its potential in various scientific fields, including medicinal chemistry and cancer research. Its unique structure, featuring a propargyl group and a fluorine atom, contributes to its distinct chemical and biological properties .

Vorbereitungsmethoden

One common method includes the reaction of 5-fluoropyrimidin-2-one with propargyl bromide under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Propargyl-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The primary mechanism of action of 1-propargyl-5-fluoropyrimidin-2-one involves its interaction with tubulin, leading to metaphase arrest in cell division. The compound competes with colchicine for binding to tubulin, inhibiting microtubule formation and thus preventing cell division . This mechanism is crucial for its potential use in cancer therapy, as it can halt the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

1-Propargyl-5-fluoropyrimidin-2-one can be compared with other halogen-substituted pyrimidin-2-ones, such as:

  • 1-Propargyl-5-chloropyrimidin-2-one
  • 1-Propargyl-5-bromopyrimidin-2-one
  • 1-Propargyl-5-iodopyrimidin-2-one

These compounds also exhibit metaphase arresting properties but differ in their potency and specific biological activities. The fluorine-substituted derivative is unique due to its specific interaction with tubulin and its potential to generate 5-fluorouracil .

Eigenschaften

CAS-Nummer

63331-27-1

Molekularformel

C7H5FN2O

Molekulargewicht

152.13 g/mol

IUPAC-Name

5-fluoro-1-prop-2-ynylpyrimidin-2-one

InChI

InChI=1S/C7H5FN2O/c1-2-3-10-5-6(8)4-9-7(10)11/h1,4-5H,3H2

InChI-Schlüssel

IRSCIZCDJDSMAO-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1C=C(C=NC1=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.